N-benzhydryl-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzhydryl-3-(pyridin-2-yloxy)benzamide” is likely a synthetic organic compound. It is a benzamide derivative, which are often used in the development of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzamide derivatives are often synthesized from corresponding amines and acids .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzamide core structure with additional functional groups attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions, often acting as intermediates in the synthesis of more complex molecules .Scientific Research Applications
Heterocyclic Compound Chemistry and Applications
Chemistry and Properties of Related Heterocyclic Compounds : A review of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes presents their synthesis, properties, and biological activities. These compounds share structural similarities with N-benzhydryl-3-(pyridin-2-yloxy)benzamide, suggesting potential in diverse chemical and biological applications (Boča, Jameson, & Linert, 2011).
Metal Influence on Heterocyclic Ligands : Research on the impact of metals on the electronic systems of biologically significant ligands, including pyridine carboxylic acids, indicates the potential of metal-ligand interactions for developing novel compounds with enhanced properties (Lewandowski, Kalinowska, & Lewandowska, 2005).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : The utility of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology and biomedical applications highlights the adaptability of such compounds for creating self-assembling structures, which could be relevant for the research and development of compounds like this compound (Cantekin, de Greef, & Palmans, 2012).
Quinoline Derivatives in Drug Development : The medicinal potential and pharmacological applications of quinoline motifs, due to their broad spectrum of bioactivity, underscore the significance of heterocyclic compounds in drug discovery. This relevance can extend to compounds like this compound, suggesting avenues for pharmaceutical applications (Ajani, Iyaye, & Ademosun, 2022).
N-oxide Heterocycles in Organic Synthesis and Catalysis : The review of heterocyclic N-oxide derivatives, including pyridine and indazole, in organic synthesis and medicinal applications, points to the diverse functionalities and potential uses of such compounds in creating biologically active molecules and catalysts (Li et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzhydryl-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-25(21-14-9-15-22(18-21)29-23-16-7-8-17-26-23)27-24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-18,24H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRZJOSEJRTZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.